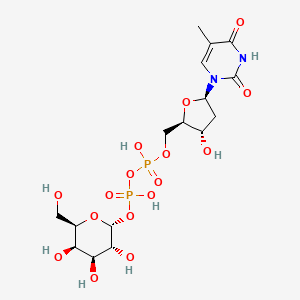
dTDP-galactose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DTDP-galactose is a dTDP-sugar.
dTDP-D-Galactose belongs to the class of organic compounds known as pyrimidine nucleotide sugars. These are pyrimidine nucleotides bound to a saccharide derivative through the terminal phosphate group. dTDP-D-Galactose is soluble (in water) and a moderately acidic compound (based on its pKa).
Wissenschaftliche Forschungsanwendungen
Biosynthesis of Polysaccharides
dTDP-galactose is essential for the biosynthesis of polysaccharides, particularly in bacteria. It serves as a precursor for the synthesis of dTDP-L-rhamnose, which is crucial for the formation of various polysaccharides and glycoproteins.
-
Case Study: Rhamnose Biosynthesis
- The enzyme dTDP-glucose 4,6-dehydratase converts dTDP-glucose to dTDP-rhamnose, which is integral to the structure of bacterial cell walls and lipopolysaccharides (LPS) .
- This process is vital for the virulence of certain pathogens, such as Candida albicans, where the absence of this pathway leads to increased sensitivity to antifungal agents .
Microbial Metabolism and Fermentation
The metabolic pathways involving this compound are exploited in microbial fermentation processes to produce biofuels and other valuable biochemicals.
-
Application in Biofuel Production
- Researchers have identified enzymes capable of enhancing galactan biosynthesis in plant cell walls, which can be fermented into advanced biofuels .
- The efficient conversion of galactose to this compound and subsequently to polysaccharides can significantly improve biofuel yields from lignocellulosic biomass.
Antimicrobial and Antiviral Agents
Recent studies have highlighted the potential of galactoside-based compounds derived from this compound as antimicrobial and antiviral agents.
- Case Study: Antimicrobial Activity
Structural Biology and Drug Design
The structural identity of compounds derived from this compound has implications for drug design, particularly in targeting specific enzymes involved in pathogen virulence.
- Molecular Docking Studies
Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Biosynthesis | Precursor for polysaccharides and glycoproteins | Integral for rhamnose production; affects path |
Eigenschaften
CAS-Nummer |
5817-97-0 |
|---|---|
Molekularformel |
C16H26N2O16P2 |
Molekulargewicht |
564.3 g/mol |
IUPAC-Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H26N2O16P2/c1-6-3-18(16(25)17-14(6)24)10-2-7(20)9(31-10)5-30-35(26,27)34-36(28,29)33-15-13(23)12(22)11(21)8(4-19)32-15/h3,7-13,15,19-23H,2,4-5H2,1H3,(H,26,27)(H,28,29)(H,17,24,25)/t7-,8+,9+,10+,11-,12-,13+,15+/m0/s1 |
InChI-Schlüssel |
YSYKRGRSMLTJNL-OAOVJFGZSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















